2-chloro-N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dibenzo[b,d]furan moiety, a nitro group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide typically involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The final step involves the formation of the amide bond between the dibenzo[b,d]furan-3-ylamine and the chloronitrobenzene derivative. This is typically achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-amino-N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
2-chloro-N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibenzo[b,d]furan moiety contributes to the compound’s ability to intercalate with DNA and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(dibenzo[b,d]furan-3-yl)-5-nitrobenzamide
- 2-chloro-N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzamide
- 2-chloro-N-(dibenzo[b,d]furan-3-yl)-6-nitrobenzamide
Uniqueness
2-chloro-N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide is unique due to the specific positioning of the nitro group at the 4-position, which influences its electronic properties and reactivity. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-dibenzofuran-3-yl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O4/c20-16-10-12(22(24)25)6-8-15(16)19(23)21-11-5-7-14-13-3-1-2-4-17(13)26-18(14)9-11/h1-10H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMMZNNMMXRJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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